Comparison of Steric and Electronic Profile for Stereoselective Diarylation
In a systematic study of asymmetric Suzuki diarylation, meta- and/or para-substituted phenylboronic acids with a Hammett constant (σ) between -0.5 and +0.4 were found to be required for product formation [1]. The two methyl groups on 3,4-Dimethylphenylboronic acid place it well within this acceptable electronic range. Furthermore, the study's multiparametric model shows that enantioselectivity is controlled by steric effects, with selectivity being enhanced by substituents with a larger length (wL) and reduced by those with a larger maximum width (wB5) [1]. This provides a rational basis for selecting 3,4-Dimethylphenylboronic acid over a mono-substituted analog like 3-Methylphenylboronic acid, which has a significantly smaller wL and thus may produce inferior enantioselectivity.
| Evidence Dimension | Steric and electronic compatibility with enantioselective Suzuki diarylation |
|---|---|
| Target Compound Data | Substitution: meta,para-dimethyl (σ ≈ -0.24). Larger wL and moderate wB5 Sterimol parameters. |
| Comparator Or Baseline | 3-Methylphenylboronic acid (mono-substituted): Smaller wL Sterimol parameter. 2-Methylphenylboronic acid (ortho-substituted): Larger wB5 Sterimol parameter. |
| Quantified Difference | Quantified difference in enantioselectivity is modeled by Sterimol parameters (wL and wB5), not directly reported as a percent enantiomeric excess for this specific compound. |
| Conditions | Pd-catalyzed Suzuki 2,2'-diarylation of racemic 2,2'-diiodo-1,1'-binaphthyl with BINAP ligand. |
Why This Matters
This matters because it provides a rational, model-supported basis for selecting the 3,4-disubstituted pattern to achieve a balance of electronic compatibility and steric bulk necessary for high stereoselectivity in complex couplings, distinguishing it from other methyl-substituted isomers.
- [1] Bulko, F., Májek, M., & Putala, M. (2022). Deracemization of Binaphthyl by Suzuki Diarylation: The Role of Electronic and Steric Effects. The Journal of Organic Chemistry, 87(14), 9316–9329. View Source
